
Naphtho(1,2-d)thiazolium, 1-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-, inner salt, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(1,2-d)thiazolium, 1-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-, inner salt, sodium salt is a complex organic compound. It belongs to the class of thiazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually naphthalene derivatives and thiazole compounds. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent or catalyst in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, it may be used as a fluorescent probe or marker due to its potential luminescent properties. It can help in studying cellular processes and molecular interactions.
Medicine
In medicine, similar compounds have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities. specific applications of this compound would require further research.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, such as inhibiting microbial growth or inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
Thiazolium Salts: Compounds with similar thiazole rings and sulfonate groups.
Benzothiazolium Derivatives: Compounds with benzothiazole structures and similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of naphthalene, thiazole, and benzothiazole moieties. This structure imparts unique chemical and physical properties, making it suitable for specialized applications.
Conclusion
Naphtho(1,2-d)thiazolium, 1-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-, inner salt, sodium salt is a complex and versatile compound with potential applications in various fields
特性
CAS番号 |
63149-36-0 |
|---|---|
分子式 |
C25H23N2NaO6S4 |
分子量 |
598.7 g/mol |
IUPAC名 |
sodium;3-[2-[[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H24N2O6S4.Na/c28-36(29,30)15-5-13-26-20-9-3-4-10-21(20)34-23(26)17-24-27(14-6-16-37(31,32)33)25-19-8-2-1-7-18(19)11-12-22(25)35-24;/h1-4,7-12,17H,5-6,13-16H2,(H-,28,29,30,31,32,33);/q;+1/p-1 |
InChIキー |
QPXWEBRFAMDWFJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=C(S3)C=C4N(C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



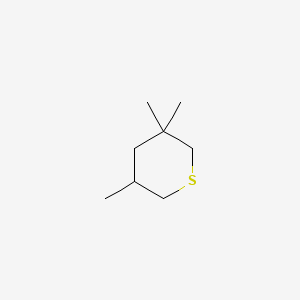
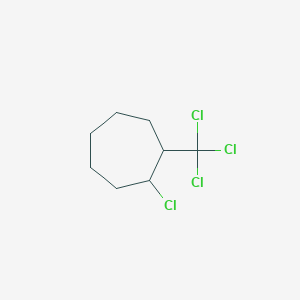
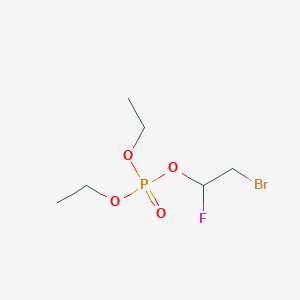
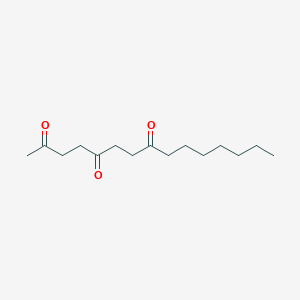

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)


![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
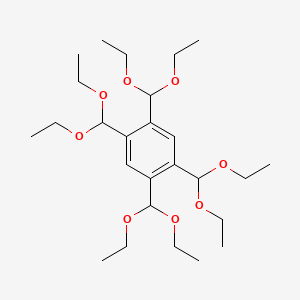
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


